An In-depth Technical Guide to 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the basic properties of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione, a sulfur-containing heterocyclic compound of significant interest in biomedical research. This document delves into its physicochemical characteristics, synthesis, and key biological activities, with a particular focus on its role as a potent activator of the Nrf2 signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of antioxidant and anti-inflammatory therapeutics.
Introduction: The Significance of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, hereafter referred to as DPDT, belongs to the dithiolethione class of organosulfur compounds. Its structure is characterized by a 1,3-dithiol-2-thione core substituted with a 3,4-dihydroxyphenyl (catechol) moiety. This unique combination of a sulfur-rich heterocycle and a catechol group underpins its notable biological activities.
The primary interest in DPDT stems from its potent ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2] Nrf2 is a master transcriptional regulator of a vast array of cytoprotective genes, including those encoding antioxidant enzymes and phase II detoxification enzymes.[3] By activating this pathway, DPDT can bolster cellular defenses against oxidative and electrophilic stress, which are implicated in the pathogenesis of numerous chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide will explore the fundamental properties of DPDT, providing a solid foundation for its further investigation and potential therapeutic application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of DPDT is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source(s) |
| CAS Number | 153275-67-3 | [4][5] |
| Molecular Formula | C₉H₆O₂S₃ | [4][5] |
| Molecular Weight | 242.34 g/mol | [4][5] |
| Appearance | Yellow solid (typical for dithiolethiones) | [3] |
| pKa | The pKa values for the two hydroxyl groups of the catechol moiety are estimated to be in the range of 9-10 for the first dissociation and 11-13 for the second, based on data for similar catechol-containing compounds.[2][6] These values can be influenced by the dithiolethione ring. | [2][6] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[7] Limited solubility in water, a common characteristic of dithiolethiones.[1] | [1][7] |
| Stability | Dithiolethiones are generally stable under standard laboratory conditions. However, they may be sensitive to light and strong oxidizing or reducing agents. Solutions should be stored protected from light.[8] | [8] |
Synthesis and Characterization
The synthesis of DPDT can be achieved through established methods for the preparation of dithiolethiones. A common and effective approach involves the reaction of a suitably substituted precursor with a sulfurizing agent.
General Synthesis Workflow
A plausible synthetic route to DPDT starts from 3,4-dihydroxybenzaldehyde. The overall process can be conceptualized as follows:
Caption: General workflow for the synthesis of DPDT.
Step-by-Step Synthetic Protocol (Illustrative)
The following protocol is a representative example based on general methods for dithiolethione synthesis and may require optimization for DPDT.[3][9]
-
Protection of Catechol: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are first protected to prevent side reactions. This can be achieved using standard protecting groups like methoxymethyl (MOM) ethers or by forming a cyclic acetal.
-
Formation of an α-Substituted Ketone: The protected aldehyde is then converted to an α-substituted ketone. For example, reaction with a Grignard reagent followed by oxidation can yield the corresponding acetophenone. Subsequent bromination at the α-position provides the α-bromoacetophenone derivative.
-
Reaction with a Dithiocarbamate: The α-bromoacetophenone intermediate is reacted with a dithiocarbamate salt, such as sodium N,N-dimethyldithiocarbamate.
-
Cyclization and Thionation: The resulting intermediate is then treated with a strong acid to induce cyclization, followed by reaction with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide to form the 1,3-dithiol-2-thione ring.
-
Deprotection: Finally, the protecting groups on the catechol moiety are removed under appropriate conditions to yield the final product, 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione.
-
Purification: The crude product is purified by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized DPDT should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the catechol ring and the proton on the dithiole ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
¹³C NMR: The spectrum will display resonances for the carbon atoms of the phenyl ring, the dithiole ring, and the thione group (typically in the range of 208-212 ppm).[3]
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound and for quantitative analysis. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid) is a common starting point for method development.[10][11]
Biological Activity and Mechanism of Action
The primary biological activity of DPDT is its ability to induce the Nrf2-dependent antioxidant response.
Nrf2 Activation Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like dithiolethiones can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby upregulating their expression.[3]
Caption: Mechanism of Nrf2 activation by DPDT.
Antioxidant and Anti-inflammatory Effects
The activation of Nrf2 by DPDT leads to the increased expression of a battery of protective genes, resulting in:
-
Anti-inflammatory Activity: Nrf2 activation can suppress inflammation by inhibiting the activity of pro-inflammatory transcription factors like NF-κB and by upregulating anti-inflammatory genes. Dithiolethiones have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[16][17][18][19][20]
Experimental Protocol: Nrf2 Activation Assessment using a Luciferase Reporter Assay
A common and reliable method to quantify the Nrf2-activating potential of a compound is the use of a stable cell line containing an ARE-driven luciferase reporter gene.
Principle
In this assay, cells are engineered to express the firefly luciferase gene under the control of a promoter containing multiple copies of the ARE. When a compound like DPDT activates Nrf2, the Nrf2 translocates to the nucleus, binds to the ARE, and drives the transcription of the luciferase gene. The resulting increase in luciferase expression can be quantified by measuring the luminescence produced upon the addition of a luciferase substrate.[1][21]
Materials
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
DPDT stock solution (e.g., in DMSO)
-
Positive control (e.g., sulforaphane)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Step-by-Step Procedure
-
Cell Seeding: Seed the ARE-luciferase reporter cells into a 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of DPDT and the positive control in cell culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of DPDT, the positive control, and a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for a period sufficient to allow for gene transcription and protein expression (e.g., 16-24 hours).
-
Luciferase Assay: After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The fold induction of luciferase activity is calculated by dividing the luminescence signal of the treated cells by the signal of the vehicle-treated cells. Plot the fold induction against the concentration of DPDT to generate a dose-response curve and determine the EC₅₀ value.
Caption: Workflow for the Nrf2 luciferase reporter assay.
Conclusion and Future Directions
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is a promising small molecule with potent Nrf2-activating properties, conferring significant antioxidant and anti-inflammatory effects. Its unique chemical structure, combining a catechol moiety with a dithiolethione core, makes it a compelling candidate for further investigation in the context of diseases driven by oxidative stress and inflammation.
Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various preclinical disease models. Optimization of its structure to enhance potency, selectivity, and drug-like properties could lead to the development of novel therapeutics for a range of unmet medical needs. This technical guide provides a foundational understanding of DPDT to support and encourage these future research endeavors.
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